5-Cyclopropyl-2-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
2-[5-CYCLOPROPYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities, including antibacterial, cytotoxic, antifungal, and antitumor properties . The presence of trifluoromethyl and cyclopropyl groups in the structure enhances its biological activity and metabolic stability .
Preparation Methods
The synthesis of 2-[5-CYCLOPROPYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE involves several steps:
Cyclocondensation Reaction: The cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the trifluoromethyl group in acetic acid leads to the formation of pyrazolo[1,5-a]pyrimidines.
Regioselective Synthesis: The regioselective introduction of the trifluoromethyl group is achieved using specific reaction conditions, such as the use of trifluoroacetic acid.
Chemical Reactions Analysis
2-[5-CYCLOPROPYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-[5-CYCLOPROPYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of other biologically active molecules.
Biology: It is studied for its potential as an antibacterial and antifungal agent.
Mechanism of Action
The mechanism of action of 2-[5-CYCLOPROPYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
2-[5-CYCLOPROPYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE can be compared with other similar compounds:
2-Cyclopropyl-5-(1,3-thiazol-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: This compound also contains the pyrazolo[1,5-a]pyrimidine scaffold and exhibits similar biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their CDK2 inhibitory activity and cytotoxic properties.
The unique combination of the trifluoromethyl and cyclopropyl groups in 2-[5-CYCLOPROPYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE enhances its biological activity and makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C17H11F3N6O |
---|---|
Molecular Weight |
372.30 g/mol |
IUPAC Name |
2-[5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-pyridin-4-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H11F3N6O/c18-17(19,20)13-7-11(9-1-2-9)22-14-8-12(25-26(13)14)16-24-23-15(27-16)10-3-5-21-6-4-10/h3-9H,1-2H2 |
InChI Key |
FYJSBZCQZPTQAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=NN=C(O4)C5=CC=NC=C5 |
Origin of Product |
United States |
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